molecular formula C7H14N2O B13638257 5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine

5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine

Cat. No.: B13638257
M. Wt: 142.20 g/mol
InChI Key: WZXKXWCHRLHYSC-UHFFFAOYSA-N
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Description

5-Methyl-2-oxa-5-azaspiro[34]octan-8-amine is a spirocyclic compound characterized by its unique structure, which includes both an oxygen and nitrogen atom within the spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine can be achieved through several synthetic routes. One common approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scalability and cost-effectiveness would likely guide the development of industrial processes, utilizing the most efficient synthetic routes identified in laboratory research.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized spirocyclic compounds.

Scientific Research Applications

5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine exerts its effects is not fully understood. its molecular targets and pathways likely involve interactions with specific enzymes or receptors, given its structural features. Further research is needed to elucidate these mechanisms and identify the compound’s precise biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-oxa-5-azaspiro[34]octan-8-amine is unique due to its specific combination of functional groups and spirocyclic structure

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

5-methyl-2-oxa-5-azaspiro[3.4]octan-8-amine

InChI

InChI=1S/C7H14N2O/c1-9-3-2-6(8)7(9)4-10-5-7/h6H,2-5,8H2,1H3

InChI Key

WZXKXWCHRLHYSC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C12COC2)N

Origin of Product

United States

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